The Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: A Technical Guide for Pharmaceutical Development
The Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: A Technical Guide for Pharmaceutical Development
Introduction
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine, a key organic intermediate, is of significant interest to the pharmaceutical industry. Its highly functionalized pyrimidine core serves as a versatile scaffold for the synthesis of a variety of active pharmaceutical ingredients (APIs). Most notably, it is a critical precursor in the manufacturing of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] The strategic placement of chloro, nitro, and propylthio groups on the pyrimidine ring provides multiple reactive sites for further chemical transformations, making it a valuable building block in medicinal chemistry.[4][5]
This technical guide provides an in-depth exploration of the prevalent synthesis pathways for 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, offering insights into the underlying chemical principles and practical considerations for its preparation. The information presented herein is intended for researchers, chemists, and professionals involved in drug discovery and development.
Prevailing Synthetic Strategies
The synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is typically accomplished through a multi-step process. The most common approaches commence with either 2-thiobarbituric acid or a derivative of 2-nitro-1,3-malonic acid.[1][6][7] Both routes converge on the formation of a key intermediate, 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine, which is subsequently chlorinated to yield the final product.
The overall transformation can be visualized as follows:
Figure 1: Convergent Synthesis Pathways
Detailed Synthesis Pathway: A Step-by-Step Guide
The following sections provide a detailed breakdown of each reaction step, including the rationale for the choice of reagents and conditions, and a representative experimental protocol.
Step 1: S-Alkylation of the Pyrimidine Core
The introduction of the propylthio group is a crucial first step. The choice of starting material dictates the timing of this alkylation.
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From 2-Thiobarbituric Acid: The sulfur atom of 2-thiobarbituric acid is nucleophilic and readily undergoes alkylation with a suitable propyl halide, such as n-propyl bromide or n-propyl iodide.[1][2] The reaction is typically carried out in the presence of a base, like sodium hydroxide, to deprotonate the thiol group, thereby increasing its nucleophilicity.
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From 5-Nitro-2-thiobarbituric Acid: In an alternative route, the nitration step precedes alkylation. The synthesis begins with the cyclization of a 2-nitro-1,3-malonic acid alkyl ester with thiourea to form 5-nitro-2-thiobarbituric acid.[6] This intermediate is then subjected to S-alkylation with a propyl halide.
Experimental Protocol: S-Alkylation of 5-nitro-2-thiobarbituric acid sodium salt [6]
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In a reaction vessel, a solution of 5-nitro-2-thiobarbituric acid sodium salt (40 mmol) is prepared in a mixture of water (50 mL) and methanol (50 mL).
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Bromo-n-propane (44 mmol, 1.1 eq) is added dropwise to the solution at room temperature.
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After stirring for 15 minutes, a 10% sodium hydroxide solution (20 mL) is slowly added dropwise while maintaining the temperature.
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The reaction mixture is stirred for approximately 20 hours at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is worked up to isolate the product, 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.
Step 2: Nitration of the Pyrimidine Ring
The introduction of the nitro group at the C5 position of the pyrimidine ring is a key step to modulate the electronic properties of the molecule and is essential for the biological activity of the final API. This is typically achieved through electrophilic nitration using a strong nitrating agent.
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Rationale: The pyrimidine ring is an electron-deficient system, and the presence of two hydroxyl groups at positions 4 and 6 further deactivates the ring towards electrophilic substitution. Therefore, a potent nitrating agent is required. Fuming nitric acid, often in the presence of a solvent like acetic acid, is commonly employed.[1][7]
Experimental Protocol: Nitration of 2-Propylthio-pyrimidine-4,6-diol [1]
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Fuming nitric acid (340 mL) is added to acetic acid (1000 mL) in a reaction vessel over 15-20 minutes, while maintaining the temperature between 25-30°C.
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2-Propylthio-pyrimidine-4,6-diol (400 g) is then added portion-wise to the mixture over 60 minutes, ensuring the temperature remains at 25-30°C.
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The resulting mixture is stirred for 1 hour at the same temperature.
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After the reaction is complete, water (2400 mL) is added over 20 minutes at 25-30°C to precipitate the product.
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The resulting slurry is stirred for 1 hour, and the solid product, 5-nitro-2-propylthiopyrimidine-4,6-diol, is isolated by filtration.
Step 3: Chlorination of the Dihydroxypyrimidine
The final step in the synthesis of the target molecule is the conversion of the hydroxyl groups at positions 4 and 6 to chloro groups. This transformation is critical as it introduces leaving groups that can be readily displaced in subsequent reactions for the synthesis of Ticagrelor.[4]
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Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most commonly used chlorinating agent for this transformation.[1][6][7] The reaction is often carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine, which acts as a catalyst and neutralizes the HCl generated during the reaction.[1][6]
Experimental Protocol: Chlorination of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine [1][6]
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To a reaction flask containing 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine (30 mmol), phosphorus oxychloride (15 g) is added.
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N,N-Diisopropylethylamine (7.2 g) is then added while ensuring the temperature does not exceed 25°C.
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The reaction mixture is heated to 110-115°C and maintained for 4 hours. The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and slowly poured into 100 mL of water.
-
The aqueous mixture is stirred for 15 minutes and then extracted twice with toluene.
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The combined organic layers are washed successively with saturated sodium bicarbonate solution, saturated brine, and water.
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The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine as a pale yellow oil.[6]
Summary of Key Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| S-Alkylation | 5-Nitro-2-thiobarbituric acid sodium salt | Bromo-n-propane, NaOH | Water, Methanol | Room Temperature | ~20 | Not explicitly stated in the provided context, but a subsequent step yielded 81.2% |
| Nitration | 2-Propylthio-pyrimidine-4,6-diol | Fuming Nitric Acid | Acetic Acid | 25-30 | 1 | Not explicitly stated for this step, but the prior alkylation step had a yield of 65.7% |
| Chlorination | 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | Phosphorus oxychloride, N,N-Diisopropylethylamine | Toluene (for workup) | 110-115 | 4 | 87.5 |
Conclusion
The synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is a well-established process that is crucial for the production of important pharmaceuticals like Ticagrelor. The choice of starting material and the optimization of reaction conditions for S-alkylation, nitration, and chlorination are critical for achieving high yields and purity. The protocols outlined in this guide, derived from patented and published methods, provide a solid foundation for researchers and drug development professionals working on the synthesis of this key intermediate and its analogs. Careful control of reaction parameters and appropriate analytical monitoring are paramount to ensure the successful and scalable production of this valuable compound.
References
- Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine. (URL: )
- US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)
- WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)
- 4,6-Dichloro-5-nitropyrimidine synthesis - ChemicalBook. (URL: )
- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES - Rasayan Journal of Chemistry. (URL: )
- Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. (URL: )
- Method for synthesizing 4,6-dichloro-2-(propylthio)
- CN103787984A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio)
- Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. | Request PDF. (URL: )
- 4,6-Dichloro-5-nitro-2-(propylthio)
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- 2. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
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